Propanoic acid, 2-methyl-3-(methylsulfonyl)-, (S)-

Description

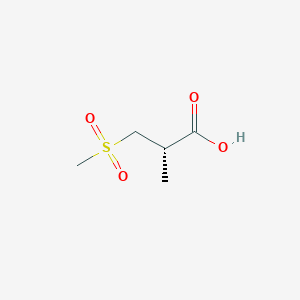

Propanoic acid, 2-methyl-3-(methylsulfonyl)-, (S)- is a chiral carboxylic acid derivative characterized by a methyl group at the second carbon and a methylsulfonyl (-SO₂CH₃) group at the third carbon of the propanoic acid backbone. The (S)-enantiomer indicates its specific stereochemical configuration, which may influence its biological activity, solubility, and intermolecular interactions. The methylsulfonyl group is a strong electron-withdrawing substituent, enhancing the acidity of the carboxylic acid (pKa ~2-3) compared to unsubstituted propanoic acid (pKa ~4.8).

Properties

IUPAC Name |

(2S)-2-methyl-3-methylsulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4S/c1-4(5(6)7)3-10(2,8)9/h4H,3H2,1-2H3,(H,6,7)/t4-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUWZNFBJMNOSEW-SCSAIBSYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CS(=O)(=O)C)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propanoic acid, 2-methyl-3-(methylsulfonyl)-, (S)- typically involves the introduction of the methylsulfonyl group onto a propanoic acid derivative. One common method is the sulfonylation of a suitable precursor using reagents such as methanesulfonyl chloride in the presence of a base like triethylamine. The reaction is usually carried out under controlled temperature conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable processes, such as continuous flow reactors, which allow for better control over reaction parameters and higher yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-methyl-3-(methylsulfonyl)-, (S)- can undergo various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted propanoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development

The unique structural features of (S)-2-methyl-3-(methylsulfonyl)propanoic acid make it a candidate for drug development. Its chiral nature and the presence of functional groups such as the methylsulfonyl group suggest potential biological activity. Although specific therapeutic effects have not been documented, its reactivity could allow for the synthesis of derivatives that may exhibit pharmacological properties .

Synthetic Building Block

This compound can serve as a building block for synthesizing more complex molecules. The methylsulfonyl group enhances its reactivity, making it suitable for further modifications in organic synthesis. Research into its interactions with various biological systems could reveal new pathways for drug discovery .

Agricultural Chemistry Applications

Pesticide Synthesis

(S)-2-methyl-3-(methylsulfonyl)propanoic acid is identified as an intermediate in the synthesis of various pesticides. Its chemical properties allow it to be utilized in creating compounds that target specific pests or diseases in agricultural settings . The ability to modify its structure can lead to the development of more effective and environmentally friendly agricultural chemicals.

Chemical Intermediate

Fine Chemical Manufacturing

This compound is valuable in the production of fine chemicals, including surfactants and polymer monomers. Its role as a chemical intermediate allows it to be incorporated into various formulations used across multiple industries, including pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Derivatives

A study demonstrated the successful synthesis of derivatives from (S)-2-methyl-3-(methylsulfonyl)propanoic acid using various coupling agents under controlled conditions. The resulting compounds exhibited enhanced solubility and stability, indicating potential for further development in pharmaceutical applications .

Case Study 2: Agricultural Application

Research focused on the use of (S)-2-methyl-3-(methylsulfonyl)propanoic acid in formulating new pesticide agents. The study highlighted its efficacy against specific pests while minimizing environmental impact compared to traditional pesticides .

Mechanism of Action

The mechanism by which propanoic acid, 2-methyl-3-(methylsulfonyl)-, (S)- exerts its effects involves interactions with specific molecular targets. The methylsulfonyl group can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing their activity. The compound’s structure allows it to modulate various biochemical pathways, potentially leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Propanoic acid, 2-methyl-3-(methylsulfonyl)-, (S)- with structurally or functionally related propanoic acid derivatives. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Structural and Functional Analysis

- Electron-Withdrawing Effects: The methylsulfonyl group in the target compound significantly lowers the pKa of the carboxylic acid compared to alkyl or aryl substituents (e.g., phenoxy in ). This enhances solubility in polar solvents and may improve bioavailability .

- Chirality : The (S)-configuration is critical for enantioselective interactions. For example, L-tryptophan () demonstrates the importance of stereochemistry in biological systems, suggesting similar sensitivity for the target compound .

- Receptor Binding : Replacement of the carboxylic acid with sulfonic acid (Compound 7, ) reduces GPR44 affinity by >100-fold, underscoring the carboxylic group’s role in target engagement .

Biological Activity

Propanoic acid, 2-methyl-3-(methylsulfonyl)-, (S)- (CAS No. 143291-14-9) is a chiral compound with potential biological activity. Its structure includes a propanoic acid backbone with a methylsulfonyl group, which may influence its interaction with biological systems. This article explores the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C₅H₁₂O₂S

- Molecular Weight : 136.22 g/mol

- Structure : The compound features a propanoic acid moiety with a methylsulfonyl substituent at the 3-position and a methyl group at the 2-position.

Pharmacological Effects

Research indicates that propanoic acid derivatives exhibit various pharmacological properties, including:

- Anti-inflammatory Activity : Compounds similar to propanoic acid have shown effectiveness in reducing inflammation by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are pivotal in prostaglandin synthesis .

- Antimicrobial Properties : Studies suggest that compounds with methylsulfonyl groups can exhibit antimicrobial activity against various pathogens, potentially through mechanisms that disrupt cellular integrity or inhibit metabolic pathways .

The mechanisms through which propanoic acid, 2-methyl-3-(methylsulfonyl)-, (S)- exerts its effects include:

- Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes involved in inflammatory pathways, such as lipoxygenases and cyclooxygenases .

- Cell Signaling Modulation : The compound may interact with signaling pathways related to inflammation and immune response. For instance, it could modulate the activity of chemokines that regulate leukocyte migration .

- Antimicrobial Action : The presence of the methylsulfonyl group may enhance the compound's ability to penetrate bacterial membranes, leading to increased efficacy against resistant strains .

Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of various propanoic acid derivatives in a rat model of transient cerebral ischemia. The results indicated that compounds similar to propanoic acid significantly reduced polymorphonuclear neutrophil (PMN) infiltration and improved neurological outcomes post-injury .

Antimicrobial Efficacy

In vitro tests demonstrated that derivatives of propanoic acid exhibited significant antibacterial activity against strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were recorded at concentrations lower than those for standard antibiotics, indicating potential as a lead compound for developing new antimicrobial agents .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.